1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol
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Overview
Description
1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol is an organic compound with the molecular formula C12H15ClO It is characterized by the presence of a cyclopropyl group attached to an ethanol moiety, which is further substituted with a 4-chloro-2-methylphenyl group
Preparation Methods
The synthesis of 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-methylbenzyl chloride with cyclopropylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions typically include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial production methods may involve the use of catalytic hydrogenation of the corresponding ketone or aldehyde precursors. This approach allows for the efficient and scalable production of the compound under controlled conditions.
Chemical Reactions Analysis
1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane derivatives. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol can be compared with other similar compounds, such as:
1-(4-Chloro-2-methylphenyl)ethanol: This compound lacks the cyclopropyl group, which may result in different chemical and biological properties.
1-(4-Chlorophenyl)-1-cyclopropyl ethanol: The absence of the methyl group may affect the compound’s reactivity and interactions.
1-(4-Methylphenyl)-1-cyclopropyl ethanol: The absence of the chloro group may lead to variations in the compound’s chemical behavior and applications.
Properties
IUPAC Name |
1-(4-chloro-2-methylphenyl)-1-cyclopropylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-8-7-10(13)5-6-11(8)12(2,14)9-3-4-9/h5-7,9,14H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLORGPJQZYVRHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(C)(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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